alpha-Cyclodextrin phosphate sodium salt

概要

説明

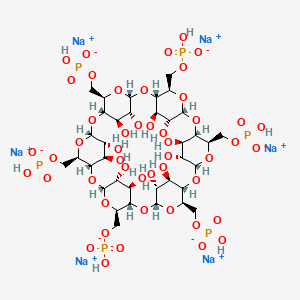

Alpha-Cyclodextrin phosphate sodium salt is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound is known for its ability to form inclusion complexes with various guest molecules, enhancing their solubility and stability. The phosphate groups attached to the cyclodextrin ring further modify its chemical properties, making it useful in a variety of scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Cyclodextrin phosphate sodium salt typically involves the phosphorylation of alpha-cyclodextrin. This can be achieved by reacting alpha-cyclodextrin with phosphorylating agents such as phosphorus pentoxide or phosphorus oxychloride in the presence of an amide-based solvent . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the efficient introduction of phosphate groups onto the cyclodextrin ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or other separation techniques to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Alpha-Cyclodextrin phosphate sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the phosphate groups or other substituents on the cyclodextrin ring.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclodextrin derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the cyclodextrin ring .

科学的研究の応用

Pharmaceutical Applications

1.1 Solubilization of Drugs

Alpha-cyclodextrin phosphate sodium salt is recognized for its ability to enhance the solubility of poorly water-soluble drugs. This property is crucial in pharmaceutical formulations where bioavailability is a concern. Research has demonstrated that α-CDP can solubilize drugs such as mebendazole, achieving concentrations significantly higher than those possible with traditional formulations. For instance, a 10% solution of α-CDP can yield a concentration of 7.8 mg/mL for mebendazole, which is typically insoluble in water .

1.2 Inclusion Complexes

The formation of inclusion complexes between α-CDP and various drug molecules allows for improved stability and controlled release profiles. These complexes can encapsulate both hydrophilic and lipophilic drugs, thus broadening the scope of drug delivery systems. Studies indicate that α-CDP forms stable complexes with cationic drugs, enhancing their therapeutic efficacy while minimizing side effects .

1.3 Controlled Release Systems

Research has shown that α-CDP can be incorporated into polymer matrices to create controlled release systems for antibiotics like ciprofloxacin. The cyclodextrin cavities facilitate the sustained release of the drug, improving therapeutic outcomes while reducing the frequency of administration .

Biomedical Engineering

2.1 Bone Tissue Engineering

This compound exhibits a strong affinity for hydroxyapatite, making it suitable for applications in bone tissue engineering. Its ability to bind calcium ions enhances its potential as a scaffold material that can support bone regeneration while delivering bioactive molecules .

2.2 Drug Carriers

In the context of drug delivery, α-CDP has been utilized to create nanoparticles that can effectively transport therapeutic agents to targeted sites within the body. The anionic nature of α-CDP facilitates interactions with cationic drugs, leading to the formation of stable drug-carrier systems that enhance therapeutic efficacy .

Environmental Applications

3.1 Removal of Pollutants

Recent studies have explored the use of α-CDP in environmental remediation, particularly for the removal of organic pollutants from water sources. Its ability to form inclusion complexes allows it to encapsulate various organic contaminants, thereby facilitating their extraction from aqueous solutions .

3.2 Soil Remediation

In soil science, α-CDP has been investigated for its potential to enhance the bioavailability of nutrients and pesticides, thereby improving soil health and agricultural productivity. Its application in enhancing nutrient uptake by plants demonstrates its versatility beyond pharmaceuticals .

Case Studies

作用機序

The mechanism by which alpha-Cyclodextrin phosphate sodium salt exerts its effects involves the formation of inclusion complexes with guest molecules. The cyclodextrin ring provides a hydrophobic cavity that can encapsulate hydrophobic molecules, while the phosphate groups enhance the solubility and stability of the complex in aqueous environments . This interaction can improve the solubility, stability, and bioavailability of guest molecules, making it useful in various applications .

類似化合物との比較

Similar Compounds

Beta-Cyclodextrin phosphate sodium salt: Composed of seven glucose units, it has a larger cavity size compared to alpha-Cyclodextrin phosphate sodium salt.

Gamma-Cyclodextrin phosphate sodium salt: Contains eight glucose units, offering an even larger cavity for inclusion complexes.

Uniqueness

This compound is unique due to its smaller cavity size, which makes it suitable for encapsulating smaller guest molecules. Additionally, the presence of phosphate groups enhances its solubility and stability, making it particularly useful in aqueous environments .

生物活性

Alpha-cyclodextrin phosphate sodium salt (α-CDP) is a modified cyclodextrin that has garnered attention for its biological activities and potential applications in pharmaceuticals and biotechnology. This article reviews the biological activity of α-CDP, focusing on its cytotoxicity, solubilization properties, and therapeutic potential.

Alpha-cyclodextrin (α-CD) consists of six glucose units linked by α-1,4-glycosidic bonds, forming a cyclic oligosaccharide with a hydrophobic central cavity. The introduction of phosphate groups enhances its solubility and biological interactions. The average degree of substitution for α-CDP is typically between 2.0 to 6.0, indicating the number of phosphate groups attached to the cyclodextrin structure .

Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety of any pharmaceutical compound. Several studies have investigated the cytotoxic effects of α-CDP and its derivatives on various cell lines.

Table 1: Cytotoxicity of α-Cyclodextrin Derivatives

| α-Cyclodextrin Derivative | IC50 (MTT Assay) | HC50 |

|---|---|---|

| Native α-CD | 46.1 ± 9.2 µM | 16.0 ± 0.02 mM |

| Phosphated α-CD | 7.8 ± 8.6 µM | >100 mM |

| Hydroxypropylated α-CD | >100 µM | >100 mM |

| Methylated α-CD | 1.8 ± 0.8 µM | 1.9 ± 0.01 mM |

The results indicate that phosphated derivatives exhibit lower cytotoxicity compared to native α-CD, suggesting that modifications can significantly influence biological activity .

The mechanism underlying the cytotoxic effects of α-CDP involves interaction with cell membranes through inclusion complex formation with membrane lipids, leading to membrane disruption and cell lysis . This property is particularly relevant in drug delivery systems, where controlled release and targeted delivery can be achieved.

Solubilization Properties

One of the primary advantages of using cyclodextrins in pharmaceutical formulations is their ability to enhance the solubility of poorly soluble drugs. Studies have shown that α-CDP can significantly increase the solubility of various pharmaceutical compounds, including sildenafil citrate.

Table 2: Solubility Enhancement of Sildenafil Citrate with Cyclodextrins

| Cyclodextrin Type | Solubility (mM) |

|---|---|

| Uncomplexed Sildenafil | ~4 |

| α-Cyclodextrin | ~10 |

| Hydroxypropyl β-Cyclodextrin | ~12 |

The solubility enhancement observed with α-CDP is attributed to its ability to form stable inclusion complexes with drug molecules, thereby improving their bioavailability and therapeutic efficacy .

Therapeutic Applications

This compound has demonstrated potential in various therapeutic applications:

- Cancer Treatment : Research indicates that α-CDP can inhibit the migration of human tumor cells, suggesting its use as an adjunct therapy in cancer treatment .

- Neurodegenerative Diseases : Its ability to enhance drug solubility makes it a candidate for delivering therapeutics in conditions like Alzheimer's disease and Parkinson's disease .

- Antibacterial Activity : Inclusion complexes formed with antibiotics have shown improved antibacterial activity due to increased stability and solubility .

Case Studies

Several case studies highlight the effectiveness of α-CDP in clinical settings:

- Sildenafil Citrate Formulation : A study demonstrated that sildenafil citrate complexed with α-CD showed enhanced absorption profiles in animal models compared to uncomplexed forms, leading to quicker therapeutic effects .

- Anticancer Applications : In vitro studies revealed that formulations containing α-CDP could effectively reduce cell viability in specific cancer cell lines while maintaining lower toxicity levels compared to traditional chemotherapeutics .

- Antibiotic Stability : Complexation with antibiotics like amoxicillin has shown to protect against acidic degradation, significantly enhancing their stability and efficacy under physiological conditions .

特性

IUPAC Name |

hexasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis[[hydroxy(oxido)phosphoryl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66O48P6.6Na/c37-13-19(43)31-73-7(1-67-85(49,50)51)25(13)79-32-20(44)14(38)27(9(74-32)3-69-87(55,56)57)81-34-22(46)16(40)29(11(76-34)5-71-89(61,62)63)83-36-24(48)18(42)30(12(78-36)6-72-90(64,65)66)84-35-23(47)17(41)28(10(77-35)4-70-88(58,59)60)82-33-21(45)15(39)26(80-31)8(75-33)2-68-86(52,53)54;;;;;;/h7-48H,1-6H2,(H2,49,50,51)(H2,52,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)(H2,64,65,66);;;;;;/q;6*+1/p-6/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXCHNWIGVNOSW-WWKXUIADSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])COP(=O)(O)[O-])O)O)OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60Na6O48P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746752 | |

| Record name | PUBCHEM_71312276 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199684-60-1 | |

| Record name | PUBCHEM_71312276 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。